molecular formula C10H7FN2O B13620391 6-fluoro-2-isocyanato-1-methyl-1H-indole

6-fluoro-2-isocyanato-1-methyl-1H-indole

Cat. No.: B13620391
M. Wt: 190.17 g/mol
InChI Key: KEXLPWINFLEWOD-UHFFFAOYSA-N
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Description

6-fluoro-2-isocyanato-1-methyl-1H-indole is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and drugs This particular compound is characterized by the presence of a fluorine atom at the 6th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-isocyanato-1-methyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoro-2-methyl-1H-indole as the starting material.

    Isocyanation: The introduction of the isocyanate group is achieved through a reaction with phosgene or a phosgene equivalent under controlled conditions. This step requires careful handling due to the toxic nature of phosgene.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure safety and efficiency. The use of continuous flow reactors can enhance the control over reaction parameters and improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-isocyanato-1-methyl-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Addition Reactions: Alcohols or amines in the presence of a base, such as triethylamine (TEA), are typical reagents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 6-substituted derivatives of the original compound.

    Addition Reactions: Products include urethanes or ureas, depending on the nucleophile used.

Scientific Research Applications

6-fluoro-2-isocyanato-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-fluoro-2-isocyanato-1-methyl-1H-indole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor function, thereby affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methyl-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.

    2-isocyanato-1-methyl-1H-indole: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    6-chloro-2-isocyanato-1-methyl-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

6-fluoro-2-isocyanato-1-methyl-1H-indole is unique due to the combination of the fluorine atom and the isocyanate group on the indole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

6-fluoro-2-isocyanato-1-methylindole

InChI

InChI=1S/C10H7FN2O/c1-13-9-5-8(11)3-2-7(9)4-10(13)12-6-14/h2-5H,1H3

InChI Key

KEXLPWINFLEWOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)F)N=C=O

Origin of Product

United States

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